4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine is a heterocyclic compound characterized by its unique bicyclic structure, which contributes to its significant biological activity. This compound is particularly noted for its role in medicinal chemistry, where it exhibits potential therapeutic effects, particularly as a modulator of gamma-aminobutyric acid (GABA) receptors. The compound's IUPAC name is 4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine, and it is associated with the chemical identifier CAS 253682-42-7.
This compound belongs to the class of isoxazoles and pyridines, which are widely studied in organic chemistry for their diverse applications in pharmaceuticals and materials science. It is often synthesized from precursors such as pyrrolidin-2-one and has been the subject of various research studies aimed at elucidating its properties and potential uses in drug development .
The synthesis of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine typically involves several key steps:
The molecular structure of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine features a fused bicyclic system composed of an isoxazole ring and a pyridine ring. The key structural data includes:
The compound's unique configuration allows for specific interactions with biological targets such as GABA receptors .
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine participates in various chemical reactions:
The primary mechanism of action for 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine involves its interaction with GABA receptors. Specifically:
This mechanism underlies its potential therapeutic applications in treating conditions such as anxiety and insomnia .
The physical and chemical properties of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine include:
These properties are critical for understanding the compound's behavior in various chemical environments and its suitability for different applications .
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine has a wide range of applications in scientific research:
The construction of the 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine core relies strategically on nitrile oxide dipolar cycloadditions. This approach generates the fused isoxazole ring system essential for masking the bioactive 3-acyl-4-hydroxypyridin-2-one pharmacophore found in natural products like tenellin and bassianin. The methodology involves in situ generation of nitrile oxides from precursor oximes, followed by 1,3-dipolar cycloaddition with dihydropyridine or enone dipolarophiles. This regioselective process yields the isoxazolo[4,3-c]pyridin-4-one scaffold (e.g., compound 6) as a stable, non-polar precursor that can be elaborated to biologically active acylpyridones under controlled conditions. The cycloadducts serve as "masked" forms of the heterocyclic tricarbonyl motif found in natural metabolites, protecting reactive functionalities during synthetic transformations while allowing late-stage deprotection to the bioactive form [1] [4].
Table 1: Nitrile Oxide Precursors for Scaffold Construction
Precursor Type | Target Scaffold | Key Application |
---|---|---|
Alkenyl oxime | Isoxazolo[4,3-c]pyridin-4-one | 2nd-generation masked acylpyridone scaffold |
Cyclic enone | 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridin-4-one | Intermediate for C-3 functionalization |
Functionalized dipolarophile | [4,5-c] Isomer scaffolds | 1st-generation masked scaffolds |
The 3-methyl substituent of tetrahydroisoxazolopyridone 6 undergoes regioselective deprotonation and aldol reactions, enabling side-chain elaboration critical for mimicking natural product structures. Treatment with LDA-TMEDA (2.1 equiv each) in THF at -20°C generates a stabilized carbanion at the C-3 methyl group (corresponding to C-5 in standard isoxazole numbering). Subsequent addition of aromatic aldehydes (3.5 equiv) yields either β-hydroxy adducts (7a-f) or directly provides E-configured alkenyl products (8a-f) via in situ dehydration. The reaction outcome exhibits significant dependence on aldehyde electronics:
The stereochemistry of the newly formed alkene is uniformly E, confirmed by ³JH,H coupling constants of 16.5–16.8 Hz and X-ray crystallography for 8a [1] [4].
Table 2: Aldol Condensation Outcomes with Different Aldehydes
Aldehyde (RCHO) | 3-Alkenyl Product (8) Yield (%) | β-Hydroxy Adduct (7) Yield (%) |
---|---|---|
PhCHO | 8a (53) | Not detected |
4-O₂NC₆H₄CHO | 8b (52) | Not detected |
4-BrC₆H₄CHO | 8c (15) | 7c (35) |
2,4-Cl₂C₆H₃CHO | 8d (22) | 7d (51) |
CMe₃CHO | 8e (4) | 7e (55) |
CH=CHPh | 8f (12) | Not detected |
A four-step sequence featuring palladium-catalyzed decarboxylation was developed to synthesize complex aldehydes for C-3 side-chain elaboration. The route commences with an aldol addition between α-tetralone enolate and acrolein (LDA, THF, -78°C) to form β-hydroxyketone 13 in 86% yield. Lithium aluminum hydride reduction then delivers the 1,3-diol 14 (75% yield), which undergoes cyclic carbonate formation (15) via treatment with methyl chloroformate (Et₃N, CH₂Cl₂, 74% yield). The key palladium-catalyzed decarboxylative ring-opening employs Pd(dba)₂ (dibenzylideneacetone) in dry acetonitrile at ambient temperature, selectively generating aldehyde 12 in 65% yield. This aldehyde serves as a crucial building block for synthesizing triene precursors (11) designed for biomimetic Diels-Alder cyclizations to construct decalin systems analogous to natural products like ilicicolin H [4].
Lateral metalation at the C-3 methyl group exploits the inherent acidity enhanced by the adjacent electron-withdrawing isoxazole ring. This regioselective deprotonation follows established principles for 3,5-disubstituted isoxazoles, where metalation occurs preferentially at the C-5 substituent (equivalent to C-3 in the fused system). Two distinct protocols have been optimized:
The BuLi method provides superior control for acid-sensitive substrates and allows isolation of hydroxy intermediates for subsequent dehydration. This protocol has been successfully adapted for functionalizing the unsaturated analog 4, demonstrating its versatility across related scaffolds [2] [4].
Hydroxy adducts (7c-e) undergo efficient dehydration to alkenyl derivatives (8c-e) under Dean-Stark conditions. The process employs catalytic p-toluenesulfonic acid (PTSA, 1.3-1.5 equiv) in refluxing toluene with continuous water removal via azeotropic distillation. This method significantly improves yields for substrates that perform poorly in direct condensation:
Notably, the triene precursor 11 (required for biomimetic Diels-Alder approaches to decalin systems) was synthesized via this method. Aldol adduct 16, formed from aldehyde 12 and tetrahydroisoxazolopyridone 6 using BuLi deprotonation, underwent PTSA-catalyzed dehydration to deliver 11 in 78% yield. The Dean-Stark protocol offers practical advantages for sterically congested or electron-rich systems where direct condensation fails, ensuring complete conversion without olegen isomerization [1] [4].
Comprehensive Compound Index
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7